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Abstract

[2,2'-Bithiophene]-5,5'-diyldiboronic acid is a bifunctional organic compound that holds
significant interest for researchers in materials science and drug development. Its rigid
bithiophene core provides a conjugated system, while the two boronic acid groups offer
versatile handles for chemical modifications, such as Suzuki coupling reactions. These
characteristics make it a valuable building block for the synthesis of functional materials and
complex organic molecules. This guide provides an overview of its properties, synthesis, and
potential applications, while also noting the current lack of publicly available, detailed
crystallographic data.

Molecular Properties and Characteristics

[2,2'-Bithiophene]-5,5'-diyldiboronic acid is a solid organic compound with the chemical
formula CsHsB204S2 and a molecular weight of 253.90 g/mol . Computational chemistry data
suggests it has a topological polar surface area (TPSA) of 80.92 A2, 6 hydrogen bond
acceptors, and 4 hydrogen bond donors. The molecule possesses three rotatable bonds, which
can influence its conformational flexibility and packing in the solid state.

Tabulated Molecular Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b574362?utm_src=pdf-interest
https://www.benchchem.com/product/b574362?utm_src=pdf-body
https://www.benchchem.com/product/b574362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source
Molecular Formula CsHsB204S:2 ChemScene
Molecular Weight 253.90 g/mol ChemScene
CAS Number 189358-30-3 AOBChem
Topological Polar Surface Area

(TPSA) 80.92 A2 ChemScene
Hydrogen Bond Acceptors 6 ChemScene
Hydrogen Bond Donors 4 ChemScene
Rotatable Bonds 3 ChemScene

Crystal Structure

As of the latest literature review, detailed single-crystal X-ray diffraction data for [2,2'-
Bithiophene]-5,5'-diyldiboronic acid, including unit cell parameters, space group, and
specific atomic coordinates, is not publicly available. While computational methods for crystal
structure prediction have advanced significantly, a predicted structure for this specific molecule
has not been reported in the searched literature.

In the absence of experimental data for the diboronic acid, insights can be drawn from
computational studies on the parent molecule, 2,2'-bithiophene. These studies have
investigated the ground and excited state geometries, highlighting the influence of substituents
on the dihedral angles between the thiophene rings. Such conformational changes would be
critical in determining the crystal packing of the diboronic acid derivative.

Synthesis and Experimental Protocols

The synthesis of [2,2'-Bithiophene]-5,5'-diyldiboronic acid typically starts from 2,2'-
bithiophene. A general synthetic strategy involves the lithiation of the 5 and 5' positions of the
bithiophene core, followed by reaction with a borate ester and subsequent hydrolysis to yield
the diboronic acid.

General Synthetic Workflow
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The following diagram illustrates a plausible synthetic route.

General Synthesis of [2,2'-Bithiophene]-5,5'-diyldiboronic Acid

2,2'-Bithiophene

:

Lithiation
(e.g., n-BuLi)

:

5,5'-Dilithio-2,2'-bithiophene

:

Reaction with Borate Ester
(e.g., Triisopropyl borate)

:

Bisester Intermediate

:

Acid Hydrolysis

[2,2'-Bithiophene]-5,5'-diyldiboronic acid

Click to download full resolution via product page

Caption: A potential synthetic pathway to the target molecule.
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Detailed Experimental Protocol (Hypothetical)

Materials:

2,2'-Bithiophene

e n-Butyllithium (n-BuLi) in hexanes
 Triisopropyl borate

e Anhydrous tetrahydrofuran (THF)
e Hydrochloric acid (HCI)

o Diethyl ether

e Magnesium sulfate (MgSQOa4)
Procedure:

e Lithiation: Dissolve 2,2'-bithiophene in anhydrous THF under an inert atmosphere (e.g.,
argon or nitrogen) and cool the solution to -78 °C. Add a solution of n-BuLi in hexanes
dropwise while maintaining the temperature. Stir the reaction mixture at this temperature for
1-2 hours.

» Borylation: To the resulting solution of 5,5'-dilithio-2,2'-bithiophene, add triisopropyl borate
dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

o Hydrolysis: Quench the reaction by the slow addition of agueous HCl at 0 °C.

o Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic
layers, wash with brine, and dry over anhydrous MgSOa. Filter the solution and remove the
solvent under reduced pressure. The crude product can be purified by recrystallization or
column chromatography.

Note: This is a generalized procedure. Specific reaction conditions, such as stoichiometry,
reaction times, and purification methods, would need to be optimized.
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Applications in Research and Drug Development

While specific signaling pathways involving [2,2'-Bithiophene]-5,5'-diyldiboronic acid are not
detailed in the available literature, its structural motifs suggest several potential areas of
application.

Organic Electronics

The conjugated bithiophene core is a common component in organic semiconductors. The
diboronic acid functionality allows for its incorporation into larger polymeric structures through
Suzuki coupling, which can be used in the fabrication of organic light-emitting diodes (OLEDS),
organic field-effect transistors (OFETS), and organic photovoltaic (OPV) devices.

Drug Discovery and Development

Boronic acids are known to interact with the active sites of certain enzymes, particularly serine
proteases. The rigid bithiophene scaffold could serve as a core structure for the design of novel
enzyme inhibitors. The two boronic acid groups could potentially bind to two sites within a
protein, leading to high affinity and selectivity.

The following diagram illustrates a logical workflow for screening this compound in a drug
discovery context.
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Drug Discovery Workflow

Compound Synthesis
[2,2'-Bithiophene]-5,5'-diyldiboronic acid

:

High-Throughput Screening
(e.g., Enzyme Assays)

:

Hit Identification

:

Lead Optimization
(Structure-Activity Relationship Studies)

:

In Vitro & In Vivo Testing

Preclinical Development
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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